molecular formula C3H9NO3S B2395843 2-Hydroxy-N-methylethane-1-sulfonamide CAS No. 1487700-76-4

2-Hydroxy-N-methylethane-1-sulfonamide

Cat. No.: B2395843
CAS No.: 1487700-76-4
M. Wt: 139.17
InChI Key: CKXURKCHJGKQRQ-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methylethane-1-sulfonamide is a synthetic compound known for its water solubility and protective properties against the toxic effects of chemotherapy drugs. It has found applications in various fields, including medical, environmental, and industrial research.

Scientific Research Applications

2-Hydroxy-N-methylethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Acts as a protective agent against the toxic effects of chemotherapy drugs, particularly in reducing bladder toxicity.

    Industry: Utilized in the production of polymers and as an additive in lubricants and detergents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-methylethane-1-sulfonamide typically involves the reaction of methylamine with 2-hydroxyethanesulfonyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-methylethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into simpler amine compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Methylamine derivatives.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

2-Hydroxy-N-methylethane-1-sulfonamide exerts its effects through several mechanisms:

    Enzyme Inhibition: It inhibits enzymes involved in the metabolism of chemotherapy drugs, thereby reducing their toxic effects.

    Protein Modification: It can modify proteins by forming stable complexes, which protect cells from damage.

    Molecular Targets and Pathways: The compound targets specific enzymes and pathways involved in drug metabolism and detoxification.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds containing the sulfonamide group, such as methanesulfonamide and benzenesulfonamide.

    Sulfonimidates: Organosulfur compounds with similar structural features and reactivity

Uniqueness

2-Hydroxy-N-methylethane-1-sulfonamide is unique due to its specific protective properties against chemotherapy-induced toxicity and its water solubility, which enhances its applicability in various fields.

Properties

IUPAC Name

2-hydroxy-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO3S/c1-4-8(6,7)3-2-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXURKCHJGKQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487700-76-4
Record name 2-hydroxy-N-methylethane-1-sulfonamide
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